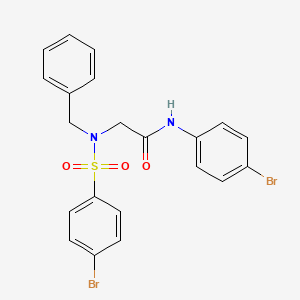![molecular formula C16H15N3O2 B11632494 (5E)-5-[4-(dimethylamino)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11632494.png)
(5E)-5-[4-(dimethylamino)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye un grupo dimetilamino, una porción bencilideno y un anillo tetrahidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo normalmente implica la condensación de 4-(dimetilamino)benzaldehído con un derivado de piridina adecuado en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base, como el hidróxido de sodio, y un solvente como el etanol. La mezcla de reacción se calienta a reflujo, y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cromatografía y la cristalización para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción bencilideno, con reactivos como el metóxido de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su potencial como sonda fluorescente debido a sus propiedades estructurales únicas.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
4-(dimetilamino)benzaldehído: Un precursor en la síntesis del compuesto objetivo.
Acetales bencilidenos: Compuestos con características estructurales y reactividad similares.
Singularidad
(5E)-5-[4-(dimetilamino)bencilideno]-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo es único debido a su combinación de grupos funcionales y complejidad estructural
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-10-13(15(20)18-16(21)14(10)9-17)8-11-4-6-12(7-5-11)19(2)3/h4-8H,1-3H3,(H,18,20,21)/b13-8+ |
Clave InChI |
BKYXKLIFBOXMGW-MDWZMJQESA-N |
SMILES isomérico |
CC\1=C(C(=O)NC(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C#N |
SMILES canónico |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(C=C2)N(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11632416.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11632419.png)
![N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B11632432.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632440.png)
![Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632444.png)
![4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid](/img/structure/B11632452.png)

![N-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11632469.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632478.png)
![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632487.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632492.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632499.png)
![1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline](/img/structure/B11632502.png)
